2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Catalog No.
S3318055
CAS No.
7303-50-6
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic...

CAS Number

7303-50-6

Product Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

Synonyms

7-azatryptophan, 7-azatryptophan, (+-)-isomer, 7-azatryptophan, (S)-isomer

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.

Typical of amino acids and heterocycles. These may include:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons.
  • Substitution Reactions: The pyrrole nitrogen may participate in electrophilic aromatic substitution, allowing for modifications to the pyrrolo[2,3-b]pyridine structure.
  • Peptide Bond Formation: As an amino acid derivative, it can participate in peptide synthesis, linking with other amino acids to form peptides or proteins.

Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .

The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed to form the pyrrolo[2,3-b]pyridine framework.
  • Amination: Introduction of the amino group can be achieved through reductive amination or direct amination strategies.
  • Carboxylation: The final step often involves introducing the propanoic acid moiety through carboxylation reactions.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

This compound finds applications primarily in the fields of:

  • Pharmaceutical Research: As a lead compound for developing drugs targeting neurological disorders.
  • Biochemical Studies: Used as a tool in studying neurotransmitter pathways and receptor interactions.
  • Chemical Biology: Investigated for its potential as a molecular probe in biochemical assays.

Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.

Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
7-Azatryptophan1137-00-4An analog of tryptophan with potential neuroactive properties.
Tryptophan73-22-3A well-known amino acid that serves as a precursor for serotonin.
5-Hydroxytryptophan4350-09-8A direct precursor to serotonin with significant biological relevance.

Uniqueness

What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.

XLogP3

-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7303-50-6

Dates

Modify: 2023-08-19

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